molecular formula C17H24N2O2 B1447248 Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1630907-21-9

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1447248
CAS No.: 1630907-21-9
M. Wt: 288.4 g/mol
InChI Key: MJFCNYBRYLRKQG-UHFFFAOYSA-N
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Description

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a 2,9-diazaspiro[5.5]undecane core with a benzyl carboxylate group at the N9 position. Its molecular formula is C₁₆H₂₂N₂O₃ (average mass: 290.363 Da) . The spirocyclic structure consists of two fused six-membered rings sharing a central sp³-hybridized nitrogen atom, conferring rigidity and stereochemical complexity.

Properties

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-15-5-2-1-3-6-15)19-11-8-17(9-12-19)7-4-10-18-14-17/h1-3,5-6,18H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCNYBRYLRKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Solution-Phase Synthesis

The classical preparation involves the condensation of benzylamine with a spirocyclic precursor bearing a carboxylic acid functionality at the 9-position of the diazaspiro[5.5]undecane core. The key steps include:

  • Activation of the Carboxylic Acid: Typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to form an active ester intermediate.
  • Amide Bond Formation: Benzylamine reacts with the activated acid to form the benzyl carboxylate amide linkage.
  • Catalysis: 4-Dimethylaminopyridine (DMAP) is often employed to accelerate the coupling reaction and improve yields.
  • Reaction Conditions: Mild temperatures (room temperature to 40°C) in aprotic solvents such as dichloromethane or dimethylformamide (DMF) over several hours to ensure complete conversion.

Solid-Phase Microwave-Assisted Synthesis

An advanced and efficient method involves microwave-assisted solid-phase synthesis:

  • Resin Linker: α-Methyl benzyl carbamate resin linkers are used to anchor intermediates, facilitating cyclization and subsequent cleavage.
  • Microwave Irradiation: Accelerates reaction kinetics, reducing synthesis time from hours to minutes.
  • Annulation: The spirocyclic core is formed via regioselective cascade reactions, such as [5+1] double Michael additions, yielding high purity products.
  • Cleavage: Mild acidic conditions enable release of the final compound from the resin without degradation.
  • Advantages: Enhanced yield, scalability, and rapid analog generation for medicinal chemistry applications.

Multi-Step Organic Synthesis for Dihydrochloride Salt

For the dihydrochloride salt form, which improves aqueous solubility:

  • Intermediate Formation: Use of tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate as a key intermediate.
  • Salt Formation: Treatment with hydrochloric acid under controlled conditions to yield the dihydrochloride salt.
  • Reaction Conditions: May require heating and cooling cycles, strong acid/base environments, and purification steps to ensure high purity and stability.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges
Classical Solution-Phase Coupling Benzylamine, DCC, DMAP, aprotic solvents, RT-40°C Well-established, straightforward Longer reaction times, purification needed
Solid-Phase Microwave-Assisted α-Methyl benzyl carbamate resin, microwave, mild acid cleavage Rapid synthesis, high yield, scalable Requires specialized equipment, resin cost
Multi-Step Synthesis (Dihydrochloride) tert-butyl intermediate, HCl treatment, heating/cooling cycles Improved solubility, stable salt form Multi-step complexity, acid/base handling

Mechanistic Insights and Optimization Strategies

  • Coupling Efficiency: Use of DMAP catalysis enhances nucleophilicity of benzylamine, promoting amide bond formation.
  • Microwave Assistance: Provides uniform heating and energy input, improving cyclization rates and reducing side reactions.
  • Resin Linker Selection: α-Methyl benzyl carbamate linkers reduce steric hindrance, improving annulation yields.
  • Solvent Effects: Mixed solvents like DMF/DMSO optimize solubility of intermediates and reagents.
  • Temperature Control: Reaction temperature gradients (80–130°C) are critical to balance reaction kinetics and prevent decomposition.
  • Monitoring: LC-MS and NMR are employed to track reaction progress and identify side products for process refinement.

Analytical Techniques for Structural Confirmation

Research Findings and Process Development

  • Structure-Activity Relationship (SAR): Benzyl carboxylate substitution enhances cytotoxicity and biological activity compared to smaller alkyl groups.
  • Synthetic Advancements: Solid-phase microwave-assisted methods enable rapid analog generation, critical for lead optimization in drug discovery.
  • Yield Improvement: Optimization of resin chemistry and solvent systems significantly improves yields in solid-phase synthesis.
  • Scalability: Industrial scale-up likely involves continuous flow reactors and automated synthesis platforms to maintain efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Synthetic Applications

1. Building Block for Synthesis

  • Role : Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate serves as a fundamental building block in organic synthesis.
  • Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of more complex molecules. For example:
    • Oxidation : Using potassium permanganate can yield carboxylic acids and ketones.
    • Reduction : Lithium aluminum hydride can convert it into alcohols and amines.
    • Substitution : Nucleophilic substitution can introduce different functional groups into the benzyl moiety .

Biological Applications

1. Medicinal Chemistry

  • Potential Therapeutic Properties : Research indicates that this compound may act as a ligand for various receptors, particularly in the central nervous system (CNS). It has been studied for its potential as a GABA_A receptor antagonist, which could influence neurotransmission .
  • Anticancer Activity : Its structure makes it a candidate for developing inhibitors targeting protein kinases involved in cancer pathways. This suggests potential applications in cancer treatment .

2. Antimicrobial Properties

  • Some derivatives of diazaspiro compounds have demonstrated effectiveness against bacterial strains, indicating potential applications in combating infections .

Industrial Applications

1. Material Development

  • The unique properties of this compound make it suitable for developing new materials and chemical processes, particularly in the fields of polymer science and industrial chemistry .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • GABA_A Receptor Studies : Research has shown that this compound can modulate neurotransmission through its interaction with GABA_A receptors, which are crucial for CNS function.
  • Kinase Inhibition Studies : Investigations into its role as a kinase inhibitor have revealed its potential to disrupt signaling pathways involved in cancer cell proliferation .
  • Antimicrobial Efficacy : Laboratory tests have indicated that certain derivatives exhibit significant antimicrobial activity against various pathogens, suggesting applications in pharmaceutical development .

Mechanism of Action

The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic diazaspiro compounds is summarized below, highlighting key differences in substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Diazaspiro Derivatives

Compound Name Molecular Formula Substituents Key Properties/Biological Activity References
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate C₁₆H₂₂N₂O₃ Benzyl carboxylate at N9 ER stress inducer; cytotoxic in glioma models .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C₁₆H₂₂N₂O₃ 1-Oxa heteroatom, benzyl carboxylate at N9 Structural isomer; altered solubility and receptor binding due to oxygen substitution .
2-Benzyl-2,9-diazaspiro[5.5]undecane C₁₆H₂₄N₂ Benzyl at N2, no carboxylate Lacks ester moiety; reduced polarity and metabolic stability .
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate C₁₄H₂₆N₂O₂ tert-Butyl carboxylate at N9 Enhanced lipophilicity; used as a synthetic intermediate for drug candidates .
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane C₂₀H₂₈N₂ Cyclobutyl at N3, benzyl at N9 Increased steric hindrance; modulates sigma receptor antagonism .
R-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate C₁₅H₂₂F₃N₂O₃ Trifluoromethyl and keto groups at C3/C5 Electron-withdrawing groups enhance metabolic stability; explored in diabetes therapeutics .

Key Observations:

Positional Isomerism : Substitution at N2 vs. N9 (e.g., 2-benzyl vs. 9-carboxylate derivatives) drastically alters biological activity. The benzyl carboxylate at N9 is critical for ER stress activation, while N2-substituted analogs lack this functionality .

Heteroatom Effects : Replacing nitrogen with oxygen (1-oxa analog) reduces basicity and may limit interactions with cationic binding pockets in biological targets .

Substituent Impact :

  • Benzyl vs. tert-Butyl : The benzyl group enhances π-π stacking in hydrophobic environments (e.g., ER membrane), whereas tert-butyl improves stability during synthetic steps .
  • Trifluoromethyl : Introduces electron-withdrawing effects, enhancing resistance to oxidative metabolism .

Biological Activity :

  • ER stress induction is unique to N9-carboxylate derivatives with aromatic substituents (e.g., diphenylmethyl in compound 8) .
  • Sigma receptor antagonism is observed in analogs with bulky substituents (e.g., cyclobutyl) .

Structure-Activity Relationship (SAR) Insights

  • Core Rigidity : The spirocyclic core enforces a specific conformation, optimizing interactions with ER stress sensors like GRP78 .
  • Substituent Optimization :
    • Diphenylmethyl : Enhances GRP78 activation (EC₅₀ ~20 μM) and cytotoxicity in glioma spheroids .
    • Dimethylisoxazole : Improves solubility without compromising potency .

Biological Activity

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which integrates two nitrogen atoms within a fused bicyclic framework. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor studies and as a scaffold for drug development.

  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1630907-21-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its spirocyclic structure enables it to fit into binding sites with high affinity, modulating the activity of various biological pathways. Notably, it has been explored as a GABAAR (gamma-aminobutyric acid type A receptor) antagonist, which can influence neurotransmission in the central nervous system.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • The compound has been investigated for its potential to inhibit protein kinases involved in cancer cell signaling pathways. Studies suggest that similar diazaspiro compounds may possess significant anti-cancer effects through modulation of enzyme activity .
  • Pain Management :
    • Compounds within the diazaspiro family have been linked to analgesic properties, making them candidates for pain treatment applications .
  • Immunomodulatory Effects :
    • Preliminary studies indicate potential benefits in modulating immune responses, which could be relevant for treating autoimmune diseases and inflammatory conditions .
  • Antimicrobial Activity :
    • Some derivatives of diazaspiro compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in combating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of protein kinases; potential for drug development
Pain ManagementAnalgesic properties linked to diazaspiro compounds
ImmunomodulationPotential effects on immune responses
AntimicrobialEffectiveness against bacterial strains

Case Study: GABAAR Antagonism

A study highlighted the role of this compound as a GABAAR antagonist. The research involved evaluating its binding affinity and inhibitory effects on neurotransmission in vitro. Results indicated that this compound could effectively modulate GABAergic signaling, providing insights into its potential therapeutic applications for neurological disorders .

Q & A

Q. Basic

  • NMR spectroscopy (1H/13C) confirms spirocyclic core structure and substituent placement.
  • FT-IR identifies functional groups (e.g., carboxylate, benzyl ether).
  • X-ray crystallography resolves stereochemistry in crystalline derivatives .
  • LC-MS/HPLC monitors purity (>95%) and detects byproducts .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Core modifications : Introduce substituents (e.g., fluorination at C2/C3) to assess steric/electronic effects on ER stress activation .
  • Functional group swaps : Replace the benzyl group with diphenylmethyl or trifluoroacetyl to evaluate cytotoxicity .
  • Orthogonal assays : Pair GRP78 luciferase reporter assays with XBP-1 splicing analysis (RT-PCR) and CHOP mRNA quantification (qRT-PCR) to validate ER stress induction .

How should discrepancies in cytotoxicity data between 2D monolayer and 3D spheroid models be addressed?

Advanced
Discrepancies often arise due to differences in drug penetration, extracellular matrix (ECM) interactions, and hypoxia in 3D models. Validate findings using:

  • Colony formation assays to assess long-term cytotoxicity .
  • Apoptosis markers (e.g., caspase-3 activation) via immunoblotting.
  • Metabolic profiling (e.g., ATP assays) to compare viability across models .

What mechanistic insights explain ER stress induction by this compound?

Advanced
The compound disrupts Ca2+ homeostasis in the endoplasmic reticulum, activating the unfolded protein response (UPR) . Key pathways include:

  • PERK/eIF2α phosphorylation , leading to ATF4 and CHOP upregulation.
  • IRE1α-mediated XBP-1 splicing , promoting GRP78 expression .
  • Cytotoxicity correlation : ER stress duration and intensity determine apoptotic thresholds, validated via siRNA knockdown of UPR mediators .

How can stereochemical challenges in synthesizing diazaspiro derivatives be resolved?

Q. Advanced

  • Chiral chromatography : Use polysaccharide-based chiral stationary phases (CSPs) for enantiomer separation .
  • Diastereomeric crystallization : Leverage substituent polarity (e.g., trifluoromethyl groups) to isolate specific diastereomers .
  • Dynamic resolution : Employ enzymes or chiral auxiliaries during spirocycle formation .

What orthogonal assays confirm target engagement in cellular models?

Q. Advanced

  • XBP-1 splicing analysis : RT-PCR amplifies spliced (304 bp) vs. unspliced (326 bp) isoforms .
  • GRP78 immunoblotting : Quantify protein levels relative to housekeeping controls (e.g., GAPDH) .
  • Calcium flux assays : Measure intracellular Ca2+ using Fura-2 AM fluorescence .

How do structural modifications influence blood-brain barrier (BBB) penetration for neuro-oncology applications?

Q. Advanced

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxylate) to reduce hydrophobicity while maintaining sp3 character for BBB shuttle peptides.
  • P-glycoprotein efflux assays : Test analogs in MDCK-MDR1 cells to identify substrates .
  • In vivo PET imaging : Radiolabel analogs (e.g., 11C/18F) to track biodistribution .

What strategies mitigate off-target effects in high-throughput screening (HTS) campaigns?

Q. Advanced

  • Counter-screening : Test hits against unrelated reporters (e.g., NF-κB, CMV promoters) to rule out nonspecific activation .
  • Proteomics profiling : Use affinity pulldown/MS to identify interacting proteins.
  • Cryo-EM/structural modeling : Resolve compound-binding interfaces with ER stress sensors .

How can synergistic drug combinations enhance therapeutic efficacy?

Q. Advanced

  • Pairwise screening : Combine with ER stress enhancers (e.g., thapsigargin) or autophagy inhibitors (e.g., chloroquine) .
  • Mechanistic synergy : Identify compounds targeting parallel UPR pathways (e.g., ATF6 inhibitors) using Bliss independence models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

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